2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol
Description
Chemical Structure: The compound features a bicyclic pyrano[3,2-d][1,3]dioxine core with a phenyl group at position 2 and hydroxyl groups at positions 7 and 8 (Figure 1). Its stereochemistry is defined as (4aR,6R,7R,8R,8aR) in dimeric forms and derivatives .
Synthesis: The monomeric form is synthesized via oxidative coupling or protection of hydroxyl groups. For example, dimerization using α,α-xylose and PhCH(OMe)₂ in DMF yields the oxygen-bridged dimer (S5) in 71% yield .
Applications: This compound serves as a key intermediate in mycobacterial glycolipid synthesis, particularly for diacyl trehaloses . Its diol groups enable further functionalization, making it versatile in carbohydrate chemistry.
Properties
IUPAC Name |
2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNWQNYQBBRLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol is a compound of significant interest due to its potential biological activities. This article reviews the current knowledge surrounding its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol is , with a molecular weight of approximately 364.43 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds related to 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine derivatives exhibit antimicrobial properties. For example:
- Study Findings : A study demonstrated that derivatives of hexahydropyrano compounds showed significant inhibition against various bacterial strains, suggesting potential applications in treating bacterial infections .
- Mechanism of Action : The antimicrobial activity is hypothesized to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds:
- Case Study : In vitro assays revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines, including breast and prostate cancer cells. The most potent derivative showed an IC50 value in the low micromolar range .
- Research Insights : The mechanism of action may involve the induction of apoptosis in cancer cells through mitochondrial pathways .
Synthesis Methods
The synthesis of 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine derivatives typically involves multi-step organic reactions:
- Starting Materials : Commonly used starting materials include phenolic compounds and appropriate dioxane precursors.
- Key Reactions :
- Cyclization Reactions : Utilizing acid catalysts to promote cyclization.
- Functional Group Modifications : Post-synthesis modifications to enhance biological activity.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Preliminary studies suggest that compounds similar to 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol may exhibit anticancer properties. The structural features allow for interactions with specific enzymes involved in cancer metabolism. For instance, derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Properties :
- Neuroprotective Effects :
Synthetic Methodologies
- Synthesis of Complex Natural Products :
- Building Block for Glycosides :
Biological Studies
- Cell Signaling Pathways :
- In Vitro Studies :
Case Study 1: Anticancer Activity Assessment
A study conducted on various derivatives of 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research on antimicrobial properties demonstrated that certain derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at specific positions enhanced antimicrobial potency.
Case Study 3: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, the compound showed protective effects by reducing reactive oxygen species levels and enhancing antioxidant enzyme activities.
Comparison with Similar Compounds
Dimeric Form: 6,6'-Oxybis(2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol)
- Structure : A dimer linked via an oxygen bridge at position 6 .
- Synthesis : Prepared from α,α-xylose and coumaric acid in DMF, yielding 71% as a colorless solid .
- Properties: Higher molecular weight (C₂₈H₃₂O₁₂) and reduced solubility in polar solvents compared to the monomer.
- Applications : Used in total synthesis of mycobacterial glycolipids, such as mycolipenic acid .
Thio Derivatives: Phenylthio-Substituted Analogs
- Examples :
- Synthesis : Thioglycosylation replaces the hydroxyl group with a phenylthio moiety, using thiogalactosides and aryl thiols .
- Properties : Sulfur increases nucleophilicity and alters solubility (logP ~1.5 vs. ~-0.1 for the parent diol) .
- Applications : Protected building blocks for complex carbohydrate synthesis .
Methoxy Derivatives
- Examples: (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenyl derivative (CAS 3162-96-7) . Methyl 4,6-O-benzylidene-α-D-glucopyranoside (CAS 72904-85-9) .
- Synthesis : Methoxylation via methyl ether protection under acidic conditions .
- Properties : Reduced polarity (logP ~0.5) and enhanced stability (stored at 2–8°C under inert atmosphere) .
- Applications : Chiral intermediates in glycoside synthesis .
Phenoxy and Esterified Derivatives
- Phenoxy Example: (4AR,6S,7R,8R,8aS)-6-Phenoxy derivative (CAS 75829-66-2) . Synthesis: Phenol substitution at position 6 under nucleophilic conditions. Properties: Increased hydrophobicity (logP ~2.9) and solubility in DMSO for biochemical assays .
- Ester Example: (4aR,7R,8S,8aR)-6-(Allyloxy) derivative with hept-6-ynoate esters . Synthesis: Esterification of diol groups using DCC/DMAP coupling. Applications: Cross-linking agents in polymer chemistry .
Data Tables
Table 1: Structural and Physical Properties of Key Analogs
*logP values estimated using Open Babel .
Key Research Findings
- Steric and Electronic Effects: Methoxy and phenoxy groups enhance steric hindrance, reducing enzymatic degradation in glycolipid analogs .
- Reactivity : The diol’s hydroxyl groups are critical for esterification and cross-linking, enabling applications in biomaterials .
- Biological Activity : Thio derivatives exhibit improved membrane permeability in carbohydrate-based drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
